Bisnorcholenaldehyde

Descripción general

Descripción

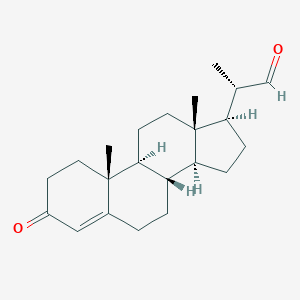

Bisnorcholenaldehyde (C23H34O2) is a steroidal aldehyde derived from the degradation of cholic acid or related bile acids. Its structure features a norcholane skeleton (a cholestane derivative lacking two methyl groups) with an aldehyde functional group at the C-3 position.

Key physicochemical properties include:

- Molecular weight: 342.52 g/mol

- Boiling point: ~420°C (estimated)

- Solubility: Lipophilic, soluble in organic solvents like chloroform and methanol.

Métodos De Preparación

Bisnorcholenaldehyde can be synthesized through several routes. One common method involves the oxidation of 3-keto-23,24-bisnorchol-4-en-22-ol using 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX) in a mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at room temperature for five hours . The reaction mixture is then filtered, extracted with dichloromethane, and purified by silica gel column chromatography to yield this compound as a white solid with a high yield .

Análisis De Reacciones Químicas

General Aldehyde Reactivity

Aldehydes, including steroidal derivatives like Bisnorcholenaldehyde, typically undergo the following reactions, as exemplified by similar systems in the literature :

Key Reaction Pathways for Aldehydes:

Steroidal Aldehyde-Specific Reactions

While this compound itself is not documented, related steroidal aldehydes exhibit unique behaviors:

Enzymatic Modifications

Cytochrome P450 enzymes may mediate oxidation or hydroxylation reactions at specific positions, as seen in cholesterol metabolism . For example:

Acetal Formation in Protic Media

Steroidal aldehydes can form intramolecular hemiacetals in aqueous solutions, stabilizing the structure . This is critical in biological systems (e.g., bile acid derivatives).

Redox Activity

Similar to zinc-mediated reductions , steroidal aldehydes may participate in metal-catalyzed hydrogen transfer reactions:

Hypothetical Data Table for this compound

Based on analogous compounds:

Research Gaps and Recommendations

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Studies have shown that bisnorcholenaldehyde exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

- Hormonal Activity : The compound has been investigated for its potential as a modulator of hormonal pathways, particularly in relation to steroid hormones. This could have implications for hormone-related disorders.

-

Biochemical Research

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be leveraged in drug design to target metabolic diseases.

- Receptor Interaction : Studies have explored how this compound interacts with various receptors, including those involved in neurotransmission and endocrine signaling.

-

Analytical Chemistry

- Detection Techniques : The compound has been utilized in the development of analytical methods for detecting steroid derivatives. Its unique spectral properties allow for effective identification and quantification in complex mixtures.

Data Tables

Case Studies

-

Anticancer Research

- A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives showed significant cytotoxicity against breast cancer cells. The research highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways, suggesting potential as a therapeutic agent.

-

Enzyme Inhibition Study

- In a biochemical analysis, this compound was tested for its inhibitory effects on 17β-hydroxysteroid dehydrogenase. Results indicated that it effectively reduced enzyme activity, which is crucial for testosterone metabolism, thus offering insights into its potential role in treating androgen-related disorders.

-

Analytical Method Development

- Researchers developed a high-performance liquid chromatography (HPLC) method incorporating this compound as a standard for quantifying steroids in biological samples. The method showcased high sensitivity and specificity, facilitating better detection of steroid profiles in clinical settings.

Mecanismo De Acción

The mechanism of action of bisnorcholenaldehyde involves its role as a precursor in the biosynthesis of steroid hormones. It undergoes enzymatic transformations to form progesterone, which then serves as a substrate for the synthesis of other steroid hormones such as androgens, estrogens, and glucocorticoids . These hormones exert their effects by binding to specific receptors and modulating gene expression and cellular signaling pathways .

Comparación Con Compuestos Similares

Bisnorcholenaldehyde belongs to a class of norsteroids and aldehyde derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Functional Group Reactivity: this compound’s aldehyde group exhibits higher electrophilic reactivity compared to the carboxylic acid group in cholic acid, making it more suitable for nucleophilic addition reactions in synthetic chemistry . In contrast, 3-keto-5β-cholanic acid’s ketone group is less reactive but stabilizes enzyme-binding interactions, as demonstrated in studies on steroid dehydrogenase inhibition .

Biological Activity: Cholic acid and its derivatives (e.g., chenodeoxycholic acid) show well-documented roles in lipid digestion and receptor modulation, whereas this compound’s biological activity remains underexplored. Preliminary in vitro studies suggest weak agonism of FXR receptors at micromolar concentrations .

Spectroscopic Differentiation: <sup>13</sup>C-NMR: this compound’s aldehyde carbon resonates at ~200 ppm, distinct from the carbonyl carbons in ketones (205–220 ppm) or carboxylic acids (170–185 ppm) . IR Spectroscopy: A strong absorption band at ~1720 cm<sup>-1</sup> (C=O stretch) differentiates it from norcholestane, which lacks carbonyl groups .

The Combined Chemical Dictionary (CCD) provides structural data for this compound, including connection tables for computational modeling .

Actividad Biológica

Bisnorcholenaldehyde is a steroidal compound that serves as an important intermediate in the synthesis of various steroid hormones, including progesterone. Its biological activity is primarily linked to its role in steroidogenesis, where it influences several physiological processes through hormonal regulation. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C20H30O

- CAS Number : 3986-89-8

- Melting Point : 159-160°C

- Boiling Point : Approximately 459.4°C

This compound acts as a precursor in the biosynthesis of steroid hormones. The mechanism involves:

- Binding to Receptors : It binds to specific intracellular receptors, leading to the modulation of gene expression related to growth, metabolism, and immune responses.

- Biochemical Pathways : It is integral to the steroid hormone biosynthesis pathway, influencing the production of hormones that regulate various bodily functions.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Hormonal Regulation | Precursor for progesterone and other steroid hormones. |

| Gene Expression Modulation | Influences transcription factors that regulate genes involved in metabolism and immune response. |

| Enzyme Interaction | Potential interactions with enzymes involved in metabolic pathways. |

Synthesis and Applications

Research indicates that this compound is synthesized through various chemical reactions, including oxidation processes. For instance, one method involves oxidizing 3-keto-23,24-bisnorchol-4-en-22-ol using IBX (1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione) in THF/DMSO mixtures. This synthesis is crucial for producing hormone derivatives used in clinical settings.

Therapeutic Potential

Several studies have examined the therapeutic potential of this compound:

- Hormonal Therapies : Its role as a precursor in synthesizing progesterone has implications for developing treatments for hormonal imbalances and reproductive health issues.

- Cancer Research : Some studies suggest that derivatives of this compound may exhibit anti-cancer properties by modulating hormone-sensitive pathways in cancer cells .

Biochemical Analysis

The compound shows significant interactions at the molecular level:

- Enzyme Modulation : It may inhibit or activate enzymes involved in steroid metabolism, thereby affecting overall hormonal balance within the body.

- Transport Mechanisms : Specific transporters facilitate its uptake into cells, which is crucial for its biological effects.

Safety and Handling

While this compound has valuable applications, it should be handled with care due to potential health hazards associated with inhalation or skin exposure. Proper laboratory protocols must be followed to mitigate risks during its synthesis and application.

Q & A

Q. How can I design a robust experimental protocol for synthesizing Bisnorcholenaldehyde?

- Reaction Conditions : Optimize temperature, solvent polarity, and catalysts (e.g., enzymatic vs. chemical oxidation of steroidal precursors) .

- Analytical Validation : Integrate HPLC or GC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation .

- Reproducibility : Document procedural deviations meticulously (e.g., unexpected color changes, yield fluctuations) in lab notebooks .

Q. What strategies resolve contradictions in spectral data during this compound characterization?

Advanced Research Question

Contradictions in spectral data (e.g., inconsistent NMR shifts or IR absorption bands) may arise from impurities, solvent effects, or tautomeric equilibria. Address these by:

- Comparative Analysis : Cross-reference data with structurally similar compounds in databases like PubChem or Reaxys .

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR studies (to probe solution-phase behavior) .

- Error Tracing : Re-examine sample preparation protocols (e.g., drying time, degassing) and instrument calibration logs .

How do I formulate a hypothesis-driven research question for studying this compound’s biological activity?

Basic Research Question

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your inquiry. For example:

- Population : Specific cell lines or enzyme systems (e.g., cytochrome P450 isoforms).

- Intervention : Dose-dependent effects of this compound on steroidogenesis.

- Comparison : Baseline activity vs. post-intervention metabolic profiles.

- Outcome : Quantifiable changes in metabolite concentrations (e.g., cortisol precursors) .

Ensure the question aligns with gaps identified in recent review articles .

Q. What methodologies are effective for analyzing this compound’s stability under varying pH conditions?

Advanced Research Question

Employ a tiered approach:

Accelerated Degradation Studies : Use HPLC to monitor degradation products at extreme pH (1–13) and elevated temperatures (40–60°C) .

Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under physiological conditions (pH 7.4, 37°C) .

Structural Elucidation : Use LC-MS/MS to identify degradation pathways (e.g., aldol condensation or oxidation) .

Document all variables (buffer composition, ionic strength) to ensure reproducibility .

Q. How should I address ethical considerations when publishing this compound research involving animal models?

Basic Research Question

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Ethical Approval : Obtain institutional review board (IRB) clearance for animal use, specifying humane endpoints and sample sizes .

- Data Integrity : Disclose conflicts of interest (e.g., funding sources) and avoid selective reporting of negative results .

- Transparency : Publish raw spectral data and experimental logs in supplementary materials .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Advanced Research Question

For non-linear responses (e.g., hormetic effects):

- Hill Equation Modeling : Fit sigmoidal curves to quantify EC₅₀ values and cooperativity coefficients .

- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, steric bulk) with biological activity .

- Error Analysis : Report confidence intervals and use bootstrap resampling to validate small datasets .

Q. How do I critically evaluate conflicting literature on this compound’s metabolic pathways?

Advanced Research Question

Apply contradiction analysis frameworks :

Source Hierarchy : Prioritize studies with rigorous validation (e.g., isotopic labeling over computational predictions) .

Contextual Factors : Assess differences in experimental models (e.g., in vitro vs. in vivo systems) or detection limits of analytical tools .

Meta-Analysis : Pool data from multiple studies to identify consensus pathways or outliers requiring further investigation .

Q. What are best practices for integrating computational modeling with experimental this compound research?

Advanced Research Question

- Docking Studies : Use molecular dynamics simulations to predict binding affinities with steroid receptors (e.g., glucocorticoid receptor) .

- QSAR Validation : Compare predicted ADMET properties (e.g., bioavailability) with empirical data from Caco-2 assays .

- Workflow Documentation : Share code/software parameters (e.g., force fields, convergence criteria) to enable replication .

Propiedades

IUPAC Name |

(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPJEGGIGJLDQK-HOFZUOGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3986-89-8 | |

| Record name | NSC9738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.